Cas no 7147-74-2 (D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)-)

D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)- structure
7147-74-2 structure
Product Name:D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)-
CAS No:7147-74-2
MF:C12H16N2O5
MW:268.265843391418
CID:569283
PubChem ID:220419
Update Time:2025-04-19

D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)- Chemical and Physical Properties

Names and Identifiers

    • D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)-
    • 1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol
    • 1-(1H-benzoimidazol-2-yl)pentane-1,2,3,4,5-pentol
    • (1S)-1-(1H-Benzimidazol-2-yl)-D-arabit
    • (1S)-1-(1H-benzimidazol-2-yl)-D-arabitol
    • (1'S,2'R,3'R,4'R)-2-[1',2',3',4',5'-pentahydroxypentyl]-1H-benzimidazole
    • 2-(D-gluco-1,2,3,4,5-pentahydroxypentyl)-1H-benzimidazole
    • 2-(D-glucopentahydroxyamyl)benzimidazole
    • 2-(D-gluco-pentitol-1-yl)benzimidazole
    • 2-[(D-gluco-1,2,3,4,5-pentahydroxyl)pentyl]-1H-benzimidazole
    • Nsc43663
    • Oprea1_706259
    • Oprea1_596588
    • HMS2646J12
    • NSC405920
    • NSC3156
    • 5338-40-9
    • 1-C-(1H-benzimidazol-2-yl)pentitol
    • NSC-3156
    • AKOS000568899
    • NoName_4326
    • NSC-405921
    • SCHEMBL12858717
    • NSC-405920
    • CHEMBL1519937
    • NCIOpen2_002341
    • 7510-96-5
    • 7510-97-6
    • NSC-56088
    • AKOS016195779
    • NSC-405922
    • SR-01000317803
    • HMS1755N16
    • NSC56088
    • NSC405921
    • 1-C-1H-benzimidazol-2-ylpentitol
    • SMR000285272
    • NSC-43663
    • Cambridge id 5219223
    • DTXSID00903623
    • 7770-62-9
    • NSC405922
    • 7147-74-2
    • MLS000678318
    • SR-01000317803-1
    • NCIOpen2_002264
    • ZINC03857067
    • Z56762860
    • Inchi: 1S/C12H16N2O5/c15-5-8(16)9(17)10(18)11(19)12-13-6-3-1-2-4-7(6)14-12/h1-4,8-11,15-19H,5H2,(H,13,14)
    • InChI Key: LBMJXDRTHCOBGU-UHFFFAOYSA-N
    • SMILES: OC(C(C1=NC2C=CC=CC=2N1)O)C(C(CO)O)O

Computed Properties

  • Exact Mass: 268.106
  • Monoisotopic Mass: 268.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 130Ų

Experimental Properties

  • PSA: 129.83000
  • LogP: -1.32870
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd